
6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the chromenone structure.
Nitration: Addition of the nitro group to the brominated chromenone.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine, nitro, and tetrazole groups may play crucial roles in binding to these targets and modulating their activity. Specific pathways and molecular targets would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: can be compared with other chromenone derivatives that have different substituents.
8-Nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine atom.
6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the nitro group.
Uniqueness
The presence of both the bromine and nitro groups, along with the tetrazole ring, makes this compound unique. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H4BrN5O4 |
|---|---|
Poids moléculaire |
338.07 g/mol |
Nom IUPAC |
6-bromo-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4BrN5O4/c11-5-1-4-2-6(9-12-14-15-13-9)10(17)20-8(4)7(3-5)16(18)19/h1-3H,(H,12,13,14,15) |
Clé InChI |
MFVILTNAYLOGLV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


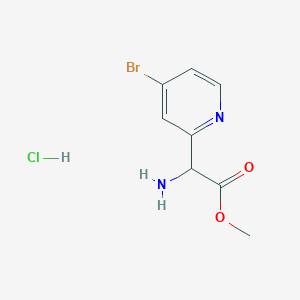
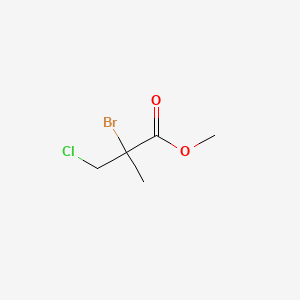
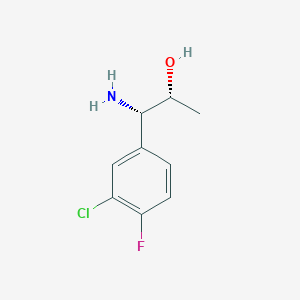
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
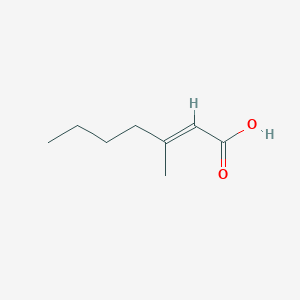

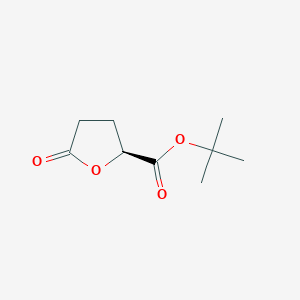
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
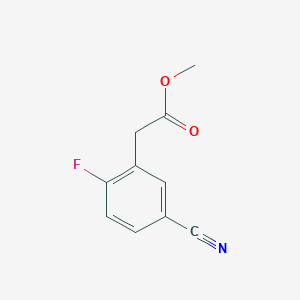
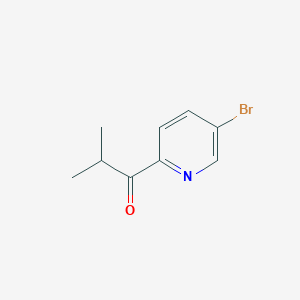
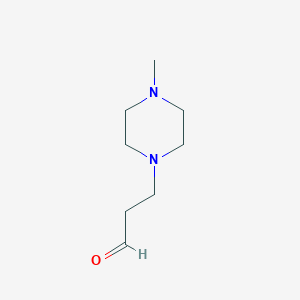
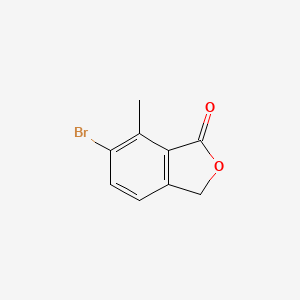
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)
